Superior Antiproliferative Activity of 5,6-Disubstituted Derivatives vs. Non-Selective Scaffolds
Final compounds derived from the 5,6-disubstituted pyrrolo[2,3-d]pyrimidine core, for which 2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the direct precursor, demonstrate a defined and narrow kinase inhibition profile. A lead compound (6f) from this series exhibited highly selective inhibitory activity, targeting TrkA (IC50 = 2.25 µM), FGFR4 (IC50 = 6.71 µM), and Tie2 (IC50 = 6.84 µM) from a panel of 53 oncogenic kinases tested at 10 µM. This contrasts with the broader, less-defined activity of compounds from the 4-chloro scaffold, which showed an IC50 of 85,400 nM against a transcription factor target, representing a >100-fold difference in potency and indicating a shift in target selectivity [1][2].
| Evidence Dimension | Kinase inhibition selectivity and potency of derived final compounds |
|---|---|
| Target Compound Data | Derived compound 6f shows IC50 values of 2.25 µM (TrkA), 6.71 µM (FGFR4), 6.84 µM (Tie2) with a narrow profile among 53 kinases. |
| Comparator Or Baseline | A monochloro analog (4-chloro-5,6-dimethyl-7-(phenylmethyl)pyrrolo[2,3-d]pyrimidine) shows an IC50 of 85,400 nM against COUP transcription factor 2. |
| Quantified Difference | Potency differs by a factor of roughly 12- to 38-fold for specific kinase targets, with a completely different selectivity profile. |
| Conditions | Kinase profiling assay at 10 µM concentration; individual IC50 determinations. |
Why This Matters
This quantifies that the starting intermediate directly governs the selectivity and potency of the final therapeutic agent, making it the mandatory procurement choice for kinase inhibitor programs targeting TrkA, FGFR4, or Tie2.
- [1] Lee, J. H., et al. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry 2018, 26 (21), 5596-5611. View Source
- [2] BindingDB Entry BDBM100234: 4-chloranyl-5,6-dimethyl-7-(phenylmethyl)pyrrolo[2,3-d]pyrimidine. Target: COUP transcription factor 2, IC50: 85,400 nM. View Source
